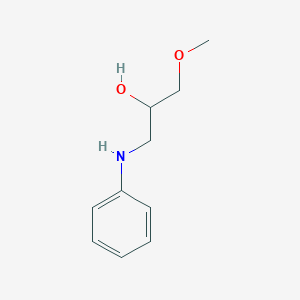

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid

Descripción general

Descripción

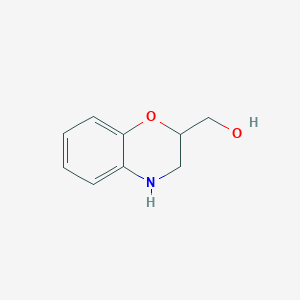

The compound 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse range of biological activities and applications in various fields of chemistry and materials science.

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various starting materials and reagents. For instance, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, a related compound, is synthesized by reacting 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid, which can further react to form various heterocyclic ring systems . Another synthesis approach involves the use of 1,3-disulfonic acid benzimidazolium chloride, a new ionic liquid, which is synthesized and characterized by its FT-IR, 1H NMR, 13C NMR, and mass spectra . This ionic liquid has been used as a catalyst for the synthesis of tetrahydropyridine under solvent-free conditions, demonstrating the versatility of benzimidazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the structures of compounds synthesized from 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate were established by elemental analyses, IR, NMR, and MS spectra, and in some instances, X-ray analyses . Supramolecular assemblies involving benzimidazole derivatives, such as salts of 2,2′-biimidazole with sulfonic acids, have been characterized by single-crystal X-ray diffraction methods, revealing extensive hydrogen-bonded network structures .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. The reaction of benzimidazole and its 2-substituted derivatives with chlorosulfonic acid leads to sulfonic acids when electrophilic substituents are present at the 2-position . Additionally, Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles has been reported to synthesize fully substituted 5-sulfonamidoimidazoles, showcasing the reactivity of these compounds in forming new heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The crystal structures of organic salts formed from 2,2′-biimidazole and 2,2′-bibenzimidazole with 5-sulfosalicylic acid demonstrate the formation of three-dimensional networks through hydrogen bonding and, in some cases, π-π interactions . These interactions can significantly affect the solubility, stability, and reactivity of the compounds.

Aplicaciones Científicas De Investigación

Antioxidant Capacity and Reaction Pathways

The ABTS radical cation-based assays, related to 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid through its structural and functional analogues, are critical for determining antioxidant capacities. These assays, particularly when coupled with potassium persulfate, help elucidate the reaction pathways of antioxidants, indicating that certain phenolic antioxidants can form coupling adducts with ABTS•+, influencing the overall antioxidant capacity measurement. This insight suggests a nuanced understanding of antioxidant assays and their application in evaluating the antioxidant properties of substances (Ilyasov et al., 2020).

Chemistry and Properties of Benzimidazole Derivatives

The chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes have been extensively reviewed, showcasing the diverse preparation procedures, properties, and biological activities of these compounds. This review highlights the potential research areas in the chemistry of benzimidazole derivatives, suggesting gaps and future directions for research in this domain (Boča et al., 2011).

Synthetic Approaches and Therapeutic Potential

Benzimidazole derivatives are recognized for their wide-ranging therapeutic potential, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The review of synthetic approaches for benzimidazoles underscores their importance in drug development, highlighting the diverse biological activities associated with different substituents around the benzimidazole nucleus. This comprehensive examination of benzimidazole-based compounds demonstrates their significant role in the discovery and development of new therapeutic agents (Babbar et al., 2020).

Environmental Applications and Pollutant Treatment

The use of oxidoreductive enzymes, in conjunction with redox mediators, has shown promising results in the treatment of organic pollutants in wastewater. This enzymatic approach enhances the degradation efficiency of recalcitrant compounds, potentially offering a sustainable method for mitigating pollution. The role of redox mediators in expanding the substrate range and improving degradation rates opens new avenues for the environmental application of these compounds in pollution remediation (Husain & Husain, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

2-oxo-1,3-dihydrobenzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4S/c10-7-8-5-2-1-4(14(11,12)13)3-6(5)9-7/h1-3H,(H2,8,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLICCOPSQZBAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229646 | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonic acid | |

CAS RN |

39513-21-8 | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39513-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-oxo-1H-benzimidazole-5-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)

![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B1306229.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)